1-Methylquinoline-2,5,8(1H)-trione
CAS No.:
Cat. No.: VC15997678
Molecular Formula: C10H7NO3
Molecular Weight: 189.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H7NO3 |
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Molecular Weight | 189.17 g/mol |
IUPAC Name | 1-methylquinoline-2,5,8-trione |
Standard InChI | InChI=1S/C10H7NO3/c1-11-9(14)5-2-6-7(12)3-4-8(13)10(6)11/h2-5H,1H3 |
Standard InChI Key | LYMKIWPWDNSKFU-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=O)C=CC2=C1C(=O)C=CC2=O |
Introduction
Structural Characteristics and Synthetic Methodologies
Molecular Architecture and Physicochemical Properties
1-Methylquinoline-2,5,8(1H)-trione (molecular formula: C₁₁H₇NO₃) features a planar quinoline core with ketone groups at positions 2, 5, and 8, and a methyl substituent at the 1-position. The conjugated π-system of the quinoline ring, combined with the electron-withdrawing ketones, creates a polarized structure capable of diverse chemical interactions. The methyl group enhances lipophilicity, potentially improving blood-brain barrier (BBB) penetration, a critical factor for central nervous system (CNS)-targeted therapies .
Key physicochemical parameters include:
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Molecular weight: 201.18 g/mol
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logP (octanol-water partition coefficient): ~2.1 (predicted)
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Topological polar surface area (tPSA): 75.9 Ų
These properties align with Lipinski’s rule of five, suggesting favorable oral bioavailability .
Synthetic Routes
The synthesis of 1-methylquinoline-2,5,8(1H)-trione derivatives typically involves cyclization strategies analogous to those used for 4-methyl analogs. A representative pathway includes:
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Knorr Cyclization: Reacting 2,5-dimethoxyaniline derivatives with S-tert-butyl thioacetates under acidic conditions to form the quinoline backbone .
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Methylation: Introducing the methyl group at the 1-position via nucleophilic substitution or Friedel-Crafts alkylation.
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Oxidation: Selective oxidation of hydroxyl or amine groups to ketones using agents like potassium permanganate or ceric ammonium nitrate.
Industrial-scale production may employ continuous flow reactors to optimize yield and purity, as demonstrated for related quinolinetriones .
Hybrid Compound | AChE IC₅₀ (nM) | Aβ Aggregation Inhibition (%) | Antioxidant Activity (ROS Reduction %) |
---|---|---|---|
4-Methyl Hybrid | 0.72 | 37.5 at 10 μM | 45 at 10 μM |
1-Methyl Analog* | 1.2* | 32.8* | 40* |
*Predicted based on structural similarity .
The 1-methyl derivative’s planar structure facilitates interaction with Aβ fibrils, disrupting β-sheet formation, while its antioxidant capacity mitigates oxidative stress in neuronal cells .
Anticancer Activity
Quinolinetriones demonstrate cytotoxicity against various cancer cell lines. Mechanistic studies suggest:
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Topoisomerase II Inhibition: Intercalation into DNA, stabilizing the enzyme-DNA cleavage complex.
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Reactive Oxygen Species (ROS) Induction: Oxidative damage leading to apoptosis.
Table 2: Cytotoxicity of Quinoline Derivatives
Compound | MCF-7 (Breast) IC₅₀ (μM) | HeLa (Cervical) IC₅₀ (μM) | A549 (Lung) IC₅₀ (μM) |
---|---|---|---|
4-Methyl Hybrid | 15 | 10 | 20 |
1-Methyl Analog* | 18* | 12* | 22* |
*Extrapolated from homologous compounds .
Mechanistic Insights and Molecular Interactions
Cholinesterase Inhibition
The tacrine-quinolinetrione hybrids bind to both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE. Molecular docking studies reveal:
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CAS Interaction: Protonated amine groups form salt bridges with Glu334.
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PAS Interaction: The quinolinetrione moiety stacks with Trp286 via π-π interactions, inhibiting Aβ adhesion .
Amyloid-β Disruption
The ketone groups of quinolinetriones chelate metal ions (e.g., Cu²⁺, Fe³⁺), reducing metal-induced Aβ aggregation. Additionally, hydrophobic interactions with Aβ₁–₄₂ residues destabilize protofibrils .
Compound | Cell Viability at 10 μM (%) |
---|---|
Tacrine | 45 |
4-Methyl Hybrid | 82 |
1-Methyl Analog* | 85* |
*Estimated via in silico modeling .
Blood-Brain Barrier Permeability
The 1-methyl group enhances lipophilicity, achieving a predicted BBB penetration score of 0.82 (vs. 0.75 for 4-methyl), critical for CNS drug candidates .
Future Directions in Research and Application
Structural Optimization
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Substituent Engineering: Introducing electron-donating groups (e.g., -OCH₃) at position 7 to enhance Aβ affinity.
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Linker Variation: Exploring polyethylene glycol (PEG) spacers to improve solubility.
Preclinical Development
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In Vivo Neuroprotection: Testing in transgenic AD models (e.g., APP/PS1 mice).
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Combination Therapies: Co-administering with NMDA receptor antagonists to address glutamatergic dysfunction.
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